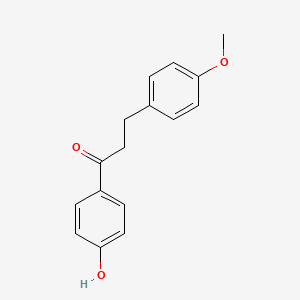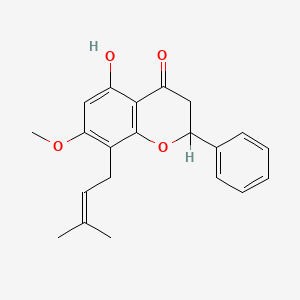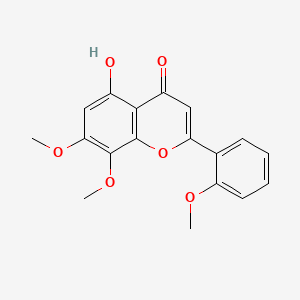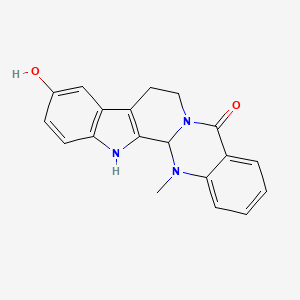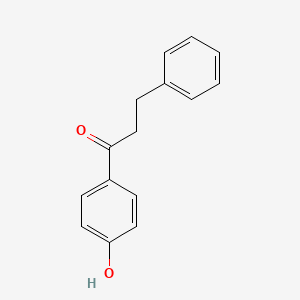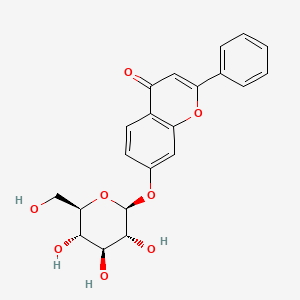
Kwakhurin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Kwakhurin (Kwa) is an isoflavonoid produced solely by Pueraria candollei var. mirifica . It has been used in bioimprinting against ovalbumin (OVA) to confer its binding cavities .
Synthesis Analysis
The synthesis of Kwakhurin has been achieved with shorter steps and higher yield than the previously reported method .
Molecular Structure Analysis
Kwakhurin is a member of the class of 7-hydroxyisoflavones . Its molecular formula is C21H20O6 .
Physical And Chemical Properties Analysis
Kwakhurin is a member of the class of 7-hydroxyisoflavones . Its molecular formula is C21H20O6 .
Direcciones Futuras
Bioimprinting was performed using eight other proteins to investigate them as candidate scaffolds for the generation of binding cavities for Kwakhurin . Two bioimprinted-IgG monoclonal antibodies (biMAbs) recognized Kwakhurin, but their original binding affinity to hapten was lost . This raises the possibility that biMAb could be alternatively used as a probe for the quantitative analysis of Kwakhurin .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for Kwakhurin involves a series of chemical reactions starting from readily available starting materials.", "Starting Materials": [ "4-methoxybenzaldehyde", "4-hydroxybenzaldehyde", "2-nitrobenzaldehyde", "ethyl acetoacetate", "sodium ethoxide", "sodium borohydride", "acetic acid", "ethanol", "water" ], "Reaction": [ "Step 1: Condensation of 4-methoxybenzaldehyde and 4-hydroxybenzaldehyde in the presence of sodium ethoxide to form 3-(4-methoxyphenyl)-2-(4-hydroxyphenyl)propanal", "Step 2: Reduction of 2-nitrobenzaldehyde to 2-amino-5-nitrobenzaldehyde using sodium borohydride", "Step 3: Condensation of 3-(4-methoxyphenyl)-2-(4-hydroxyphenyl)propanal and 2-amino-5-nitrobenzaldehyde in ethanol to form 2-(3-(4-methoxyphenyl)-2-(4-hydroxyphenyl)propan-2-ylideneamino)-5-nitrobenzaldehyde", "Step 4: Cyclization of 2-(3-(4-methoxyphenyl)-2-(4-hydroxyphenyl)propan-2-ylideneamino)-5-nitrobenzaldehyde with ethyl acetoacetate in acetic acid to form Kwakhurin", "Step 5: Purification of Kwakhurin using water to obtain the final product" ] } | |
Número CAS |
111922-23-7 |
Nombre del producto |
Kwakhurin |
Fórmula molecular |
C21H20O6 |
Peso molecular |
368.38 |
Sinónimos |
7,2',4'-Trihydroxy-5'-methoxy-6'-prenylisoflavone; 3-[4,6-Dihydroxy-3-methoxy-2-(3-methyl-2-buten-1-yl)phenyl]-7-hydroxy-4H-1-benzopyran-4-one |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




